tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3 |
InChI Key |
XZBPOVCWLYLDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction or modification of the pyrrolidine ring system
- Introduction of the 1-aminoethyl substituent at the 3-position
- Installation of the hydroxyl group at the 3-position
- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group
These steps are often carried out in a sequence that ensures stereochemical control and functional group compatibility.
Key Synthetic Routes
Boc Protection of Pyrrolidine Derivatives
The starting material often involves pyrrolidine or its derivatives such as 3-pyrrolidinol or 3-pyrrolidone. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild conditions, typically in an organic solvent like dioxane or tetrahydrofuran (THF) with a base such as triethylamine or sodium bicarbonate.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Pyrrolidine derivative + Boc2O | Room temp, organic solvent | 80-90% | Protects nitrogen, facilitates further functionalization |
Introduction of the 1-Aminoethyl Group
The aminoethyl substituent at the 3-position can be introduced via nucleophilic substitution or reductive amination strategies. One approach involves the reaction of a 3-substituted pyrrolidine intermediate with an appropriate aminoethyl precursor under controlled temperature and inert atmosphere to ensure regio- and stereoselectivity.
Hydroxylation at the 3-Position
The hydroxyl group at the 3-position is introduced either by direct hydroxylation of a suitable precursor or by oxidation/reduction sequences. For example, oxidation of a 3-substituted pyrrolidine to a ketone followed by stereoselective reduction yields the hydroxylated product.
Final Purification and Salt Formation
The final product is often isolated as a hydrochloride salt for stability and ease of handling. Purification is commonly achieved by recrystallization or chromatographic techniques to achieve >95% purity.
Example Synthetic Procedure (Literature-Based)
- Step 1: Protection of 3-pyrrolidinol with Boc2O in dioxane at room temperature to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
- Step 2: Introduction of the 1-aminoethyl group via nucleophilic substitution using an aminoethyl reagent under inert atmosphere at low temperature (-78°C to 0°C) to control stereochemistry.
- Step 3: Purification by extraction, washing, drying over sodium sulfate, and flash chromatography.
- Step 4: Conversion to hydrochloride salt by treatment with HCl in an appropriate solvent, followed by isolation as a powder.
Comparative Data Table of Preparation Parameters
| Parameter | Method A (Boc Protection + Substitution) | Method B (Oxidation-Reduction Sequence) | Notes |
|---|---|---|---|
| Starting Material | 3-pyrrolidinol | 3-pyrrolidone | Both commercially available |
| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) | Di-tert-butyl dicarbonate (Boc2O) | Mild base catalysis |
| Aminoethyl Introduction | Nucleophilic substitution | Reductive amination | Controlled temperature required |
| Hydroxyl Group Installation | Direct from 3-pyrrolidinol | Reduction of ketone intermediate | Stereoselectivity critical |
| Purification | Flash chromatography, recrystallization | Recrystallization | Achieves >95% purity |
| Typical Yield (%) | 75-90% | 70-85% | Varies with scale and conditions |
Research Findings and Perspectives
- The Boc protecting group is essential to prevent unwanted side reactions on the nitrogen during functionalization steps, enabling selective substitutions at the 3-position.
- Stereochemical control during aminoethyl introduction and hydroxylation is critical for biological activity and compound stability.
- The use of mild reaction conditions and inert atmospheres (e.g., nitrogen) minimizes side reactions and degradation.
- Purification methods such as flash chromatography and recrystallization are effective in achieving high purity suitable for pharmaceutical intermediates.
- Alternative synthetic routes employing oxidation of intermediates followed by stereoselective reductions provide flexibility in accessing different stereoisomers or analogs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, such as a ketone or aldehyde.
Reduction: The carbonyl group can be reduced back to a hydroxyl group or further to an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Protection/Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Protection/Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
Protection/Deprotection: Formation of free amines.
Scientific Research Applications
tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound of interest in both medicinal chemistry and organic synthesis. It features a pyrrolidine ring substituted with an aminoethyl group, a hydroxyl group, and a tert-butyl carbamate protecting group, a structure that enhances its reactivity and makes it a valuable intermediate in synthesizing more complex molecules, particularly in pharmaceutical development.
Chemical Properties and Structure
The molecular formula for this compound is , and it has a molecular weight of approximately 230.30 g/mol. The uniqueness of this compound lies in its combination of a pyrrolidine ring with both aminoethyl and hydroxyl groups. This structural configuration enhances its reactivity and provides specific interactions critical for enzyme inhibition, distinguishing it from similar compounds.
Scientific Research Applications
- Medicinal Chemistry The compound is of significant interest in medicinal chemistry.
- Organic Synthesis It is also valuable in organic synthesis because it enhances reactivity. It is a valuable intermediate in the synthesis of complex molecules, especially in pharmaceutical development.
- Enzyme Inhibition The structural configuration provides specific interactions critical for enzyme inhibition.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The aminoethyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate
- Molecular Formula : C₁₁H₂₂N₂O₃
- Key Features: A pyrrolidine ring substituted with hydroxyl (-OH) and 1-aminoethyl (-CH₂CH₂NH₂) groups at the 3-position. A tert-butoxycarbonyl (Boc) protecting group at the 1-position.
- Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research for bioactive molecule development.
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Functional Group and Reactivity Comparisons
- Aminoethyl vs. Cyano Groups: The aminoethyl group in the target compound enables participation in hydrogen bonding and salt formation, enhancing solubility in polar solvents. In contrast, the cyano group in CAS 1194376-31-2 increases electrophilicity, making it reactive toward nucleophiles like amines or thiols .
- Hydroxyl vs.
Heterocycle Variations
- Pyrrolidine vs. Morpholine/Piperidine :
- Pyrrolidine (5-membered ring) imparts rigidity and compactness, favoring interactions with sterically constrained biological targets. Morpholine (6-membered with oxygen) and piperidine (6-membered) offer distinct electronic and conformational profiles. For example, morpholine’s oxygen atom may enhance solubility via hydrogen bonding .
Stereochemical Considerations
- Enantiomeric Differences: highlights (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0), which shares a similar backbone but lacks hydroxyl and aminoethyl groups. Stereochemistry (R vs. S) can drastically alter biological activity, as seen in receptor-binding assays .
Pharmacological and Physicochemical Properties
- Solubility and Stability: The aminoethyl and hydroxyl groups in the target compound likely enhance water solubility compared to non-polar analogues like CAS 1047675-67-1 (ethoxy-oxoethyl substituent). However, the Boc group may reduce solubility in aqueous media.
Biological Activity
tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate, also known as a non-canonical amino acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a complex structure that allows it to interact with various biological targets, making it a subject of interest in drug development and protease inhibition studies.
- Molecular Formula : CHNO
- Molecular Weight : 266.76 g/mol
- CAS Number : 2260932-52-1
The compound's structure includes a tert-butyl group and a hydroxypyrrolidine moiety, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of protease inhibition and potential therapeutic applications.
Protease Inhibition
A key area of research involves the compound's role as an inhibitor of serine proteases. Proteases are enzymes that play critical roles in various physiological processes, including digestion and immune response. The inhibition of specific proteases can lead to therapeutic benefits in diseases such as cancer and inflammation.
Case Study: Inhibition of Trypsin-Like Proteases
Recent studies have demonstrated that modifications in the P1 position of protease inhibitors can significantly enhance their potency. For instance, variants incorporating tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine exhibited IC values in the nanomolar range against trypsin-like enzymes, showcasing its potential as a lead compound for drug design aimed at protease inhibition .
The biological activity of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine is believed to stem from its ability to form stable complexes with target proteases. This interaction prevents substrate access to the active site of the enzyme, thereby inhibiting its catalytic function. The structural characteristics of the compound facilitate these interactions, making it a valuable candidate for further development.
Research Findings
A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
